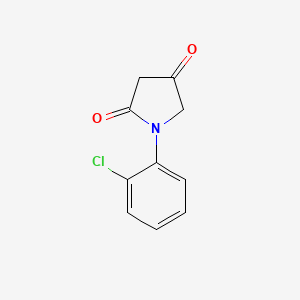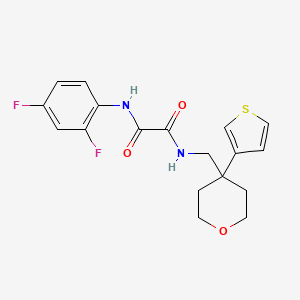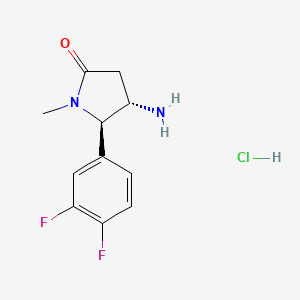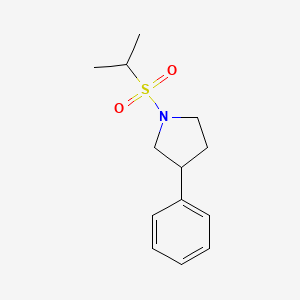
N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide, also known as CTCC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CTCC belongs to the class of cinnoline derivatives, which have been reported to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is not fully understood. However, it has been proposed that N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide exerts its anti-cancer and anti-inflammatory effects by targeting multiple signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been reported to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce the migration and invasion of cancer cells. Moreover, N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been reported to reduce the production of pro-inflammatory cytokines and chemokines, as well as the expression of adhesion molecules in vitro and in vivo. Additionally, N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in cells.
实验室实验的优点和局限性
One of the advantages of N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is its broad-spectrum anti-cancer and anti-inflammatory activity. N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been shown to inhibit the growth of various cancer cell lines and reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Moreover, N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been reported to have low toxicity and good bioavailability. However, one of the limitations of N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is its relatively low yield in the synthesis process, which may limit its application in large-scale experiments.
未来方向
There are several future directions for the study of N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide. First, further studies are needed to elucidate the mechanism of action of N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide, particularly its effects on the NF-κB, MAPK, and PI3K/Akt pathways. Second, the anti-viral activity of N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide needs to be further investigated, including its potential application in the treatment of viral infections. Third, the pharmacokinetics and pharmacodynamics of N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide need to be studied in more detail, including its absorption, distribution, metabolism, and excretion in vivo. Finally, the potential synergistic effects of N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide with other anti-cancer and anti-inflammatory agents need to be explored, in order to develop more effective therapeutic strategies.
合成方法
The synthesis of N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves the condensation of 5-chloro-2-methoxyaniline with 3-(2-bromoethyl)-5,6,7,8-tetrahydrocinnolin-4(1H)-one in the presence of potassium carbonate and copper powder. The reaction is carried out in ethanol at reflux temperature for several hours, and the resulting product is purified by column chromatography. The yield of N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is typically around 50-60%.
科学研究应用
N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, anti-cancer, and anti-viral properties. In particular, N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Moreover, N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been shown to have anti-viral activity against influenza A virus and herpes simplex virus type 1.
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-22-15-7-6-11(17)9-13(15)18-16(21)14-8-10-4-2-3-5-12(10)19-20-14/h6-9H,2-5H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEPOWAKZDQNII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN=C3CCCCC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2777443.png)

![4-Fluorosulfonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2777445.png)

![4-[4-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]piperazine-1-carbonyl]-N,N-bis(prop-2-enyl)benzenesulfonamide](/img/structure/B2777449.png)
![Pyridin-3-ylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2777451.png)

![2-((3-allyl-4-oxo-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2777455.png)
![Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2777456.png)
![N-[(3,5-dimethoxyphenyl)methyl]-1-(furan-2-yl)methanamine](/img/structure/B2777457.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2777459.png)


![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]thiophene-2-carboxamide](/img/structure/B2777465.png)